Fluoroacetyl fluoride

Descripción general

Descripción

Fluoroacetyl fluoride is a fluorinated organic compound with the chemical formula C2H2F2O. It is a colorless, volatile liquid that is used in various chemical synthesis processes. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of fluoroacetic acid with thionyl chloride, resulting in the formation of fluoroacetyl chloride, which is then treated with hydrogen fluoride to produce this compound . Another method involves the direct fluorination of acetyl fluoride using elemental fluorine under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the fluorination of acetyl fluoride using specialized fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride . These methods are preferred due to their efficiency and scalability, allowing for the large-scale production of this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Fluoroacetyl fluoride undergoes hydrolysis, a key reaction influenced by enzymatic and non-enzymatic pathways:

Enzymatic Hydrolysis by FlK Thioesterase

-

Mechanism : The thioesterase FlK from Streptomyces cattleya selectively hydrolyzes fluoroacetyl-CoA to fluoroacetate and CoA, protecting the host from fluoroacetate toxicity .

-

Kinetic Specificity :

Non-Enzymatic Hydrolysis

-

In aqueous solutions, this compound hydrolyzes to fluoroacetic acid and HF :

-

The reaction rate is pH-dependent, with faster hydrolysis under alkaline conditions due to increased nucleophilicity of water .

Reactions in Superacidic Media

In HF/SbF₅ superacid systems, this compound exhibits unique equilibria:

Protonation and Rearrangement

-

Observation : NMR studies reveal an equilibrium between this compound and a protonated α-fluoroalcohol species :

-

Key Factors :

Fluorination and Halogen Exchange

This compound participates in halogen-exchange reactions under catalytic conditions:

Comparative Reactivity with Acetyl Fluoride

This compound’s reactivity diverges from acetyl fluoride (CH₃COF) due to fluorine’s electron-withdrawing effects:

| Property | This compound | Acetyl Fluoride |

|---|---|---|

| Hydrolysis Rate | Faster (inductive effect) | Slower |

| Thermal Stability | Lower (C–F bond lability) | Higher |

| NMR Chemical Shift |

Aplicaciones Científicas De Investigación

Key Applications

-

Organic Synthesis

- Fluoroacetyl fluoride is utilized in the synthesis of various fluorinated organic compounds. The introduction of fluorine can alter the reactivity of molecules, leading to new synthetic pathways.

- Example: It is used as a precursor for the synthesis of fluoroacetate derivatives, which are important in medicinal chemistry.

-

Pharmaceuticals

- Approximately 25% of small-molecule drugs contain fluorine atoms, enhancing their bioactivity and stability. This compound plays a role in synthesizing these fluorinated drugs.

- Case Study: Research indicates that fluorination can improve the efficacy of antitumor agents by modifying their pharmacokinetic profiles .

-

Materials Science

- The compound is used in developing advanced materials such as fluoropolymers, which exhibit exceptional chemical resistance and thermal stability.

- Applications: Fluoropolymers are widely used in coatings, electrical insulation, and automotive parts due to their durability and performance under extreme conditions .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of fluoroacetate derivatives | Enhanced reactivity and selectivity |

| Pharmaceuticals | Development of new drugs | Increased bioactivity and metabolic stability |

| Materials Science | Production of fluoropolymers | Superior chemical resistance and durability |

Case Studies

- Enzymatic Synthesis : Recent studies have focused on the enzymatic synthesis of fluorinated compounds, including fluoroacetyl derivatives. This method offers a greener alternative to traditional synthetic routes by utilizing enzymes to introduce fluorine selectively .

- Fluorinated Agrochemicals : this compound has been investigated for its role in developing more effective agrochemicals. The incorporation of fluorine into herbicides has been shown to enhance their potency and selectivity against target species while reducing environmental impact .

Mecanismo De Acción

The mechanism of action of fluoroacetyl fluoride involves its ability to act as an acylating agent. It can react with nucleophiles, such as amino groups in proteins or enzymes, leading to the formation of stable acylated products . This property is particularly useful in biochemical studies where this compound is used to modify specific amino acid residues in enzymes, thereby altering their activity and providing insights into their catalytic mechanisms .

Comparación Con Compuestos Similares

Fluoroacetic Acid: Similar in structure but contains a hydroxyl group instead of a fluorine atom.

Fluoroacetaldehyde: The reduced form of fluoroacetyl fluoride.

Acetyl Fluoride: Lacks the fluorine atom present in this compound.

Uniqueness: this compound is unique due to its dual functionality as both an acylating agent and a source of fluorine atoms. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

Actividad Biológica

Fluoroacetyl fluoride (FAF) is a compound of significant interest due to its biological activity and potential applications in various fields, including biochemistry and toxicology. This article provides a comprehensive overview of the biological activity of FAF, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

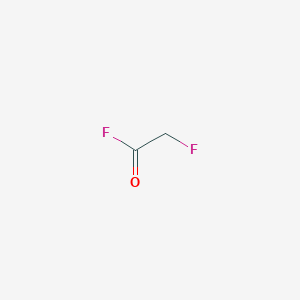

This compound is an organofluorine compound characterized by the presence of both an acetyl group and a fluoride atom. Its chemical structure can be represented as:

This compound exhibits unique properties due to the electronegativity of fluorine, which influences its reactivity and interactions with biological molecules.

The biological activity of this compound primarily stems from its metabolic conversion to fluoroacetate, a potent inhibitor of key metabolic pathways. Once inside the organism, FAF is converted to fluoroacetyl-CoA, which subsequently participates in the tricarboxylic acid (TCA) cycle:

- Conversion to Fluoroacetate : FAF is hydrolyzed to yield fluoroacetate.

- Formation of Fluoroacetyl-CoA : Fluoroacetate is activated to fluoroacetyl-CoA through the action of CoA ligases.

- Inhibition of Metabolic Pathways : Fluoroacetyl-CoA competes with acetyl-CoA in various enzymatic reactions, particularly affecting the aconitase enzyme in the TCA cycle, leading to metabolic disruption.

Toxicity and Biological Impact

Fluoroacetate, derived from FAF, exhibits high toxicity comparable to some potent anticancer drugs. Its mechanism involves:

- Inhibition of Aconitase : The conversion of fluoroacetyl-CoA to fluorocitrate inhibits aconitase, blocking the TCA cycle and leading to energy depletion in cells.

- Calcium Homeostasis Disruption : The accumulation of citrate due to TCA cycle inhibition reduces ionized serum calcium levels, contributing to toxicity.

Table 1: Comparison of Biological Effects

| Compound | Mechanism of Action | Toxicity Level |

|---|---|---|

| Fluoroacetate | Inhibits aconitase; disrupts TCA cycle | High |

| Fluoroacetyl-CoA | Competes with acetyl-CoA; affects energy metabolism | Moderate to High |

Case Studies and Research Findings

- Enzymatic Studies : Research on fluoroacetyl-CoA-specific thioesterases like FlK from Streptomyces cattleya shows that these enzymes can discriminate between fluoroacetyl-CoA and acetyl-CoA with a significant kinetic advantage for the former. This specificity is crucial for understanding how organisms metabolize fluorinated compounds while avoiding self-poisoning .

- Microbial Resistance Mechanisms : Studies have identified bacterial mechanisms that allow for the detoxification of fluoroacetate through dehalogenation processes. These mechanisms involve specific enzymes that preferentially cleave C-F bonds, suggesting evolutionary adaptations to environmental organofluorine compounds .

- Toxicological Assessments : Longitudinal studies have demonstrated that exposure to fluorinated compounds can lead to neurological impairments and other health issues in sensitive populations. For instance, certain studies have linked high fluoride exposure with cognitive deficits in children .

Propiedades

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.